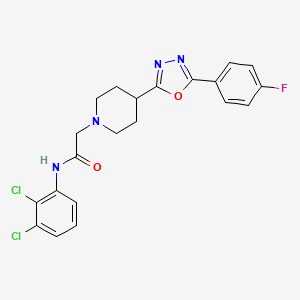

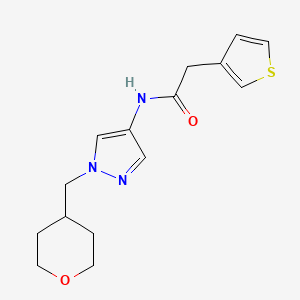

![molecular formula C20H15F3O3S B2412976 1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol CAS No. 303152-06-9](/img/structure/B2412976.png)

1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol, also known as FFPE, is a fluorinated organic compound that has a wide range of applications in scientific research. It is an important building block in organic synthesis and is used in many biochemical reactions and processes. FFPE is also used as a solvent for a variety of materials, including polymers, proteins, and enzymes, as well as for the extraction of natural products. It is also commonly used in the production of pharmaceuticals and other medical products.

科研应用

Fuel Cell Applications

- Sulfonated Poly(arylene Ether Sulfone) Block Copolymers : These copolymers, synthesized using Bis(4-fluorophenyl)sulfone (FPS) and other comonomers, demonstrate high proton conductivity and mechanical properties, making them suitable for fuel cell applications (Bae, Miyatake, & Watanabe, 2009).

Polymer Synthesis

Carboxylated Poly(ether sulfone)s : The copolymerization of 5-[(4-fluorophenyl)sulfonyl]-2-fluorobenzoic acid with bis(4-hydroxyphenyl)sulfone results in carboxylated poly(ether sulfone)s, highlighting the role of bis(4-fluorophenyl)sulfone in polymer synthesis (Weisse, Keul, & Höcker, 2001).

Bisphenol Monomer in Poly(arylene ether sulfone)s : A novel bisphenol monomer, synthesized using a masked grafting site containing 4-fluorophenyl sulfide groups, is used for the creation of poly(arylene ether sulfone)s with potential applications in fuel cells (Li, Ding, Robertson, & Guiver, 2006).

Magnetic Resonance and Mass Spectrometry Analysis : The use of α,α-bis(4-fluorophenyl)-β-methyl-1H-imidazole-1-ethanol in magnetic resonance and mass spectrometry provides insights into the conformational analysis of similar chemical compounds (Diaz, Marchione, Boyle, & Foris, 2020).

Electrochemical Applications

- Poly(3-(4-fluorophenyl)thiophene) in Ionic Liquids : Electrochemical polymerization of compounds related to 4-fluorophenyl thiophene results in electroactive polymers, emphasizing the utility of fluorophenyl derivatives in electrochemical applications (Naudin, Ho, Branchaud, Breau, & Bélanger, 2002).

Proton Exchange Membranes

Poly(arylene ether sulfone) with Flexible Acid Side Chains : These polymers, based on monomers synthesized using bis(4-fluorophenyl)sulfone, show high proton conductivity and low methanol permeability, suitable for proton exchange membranes in fuel cells (Wang, Shin, Lee, Kang, Lee, & Guiver, 2012).

Removal of Ortho Isomer in Pharmaceutical Intermediate : The use of sulfonation for removing undesired isomers in the synthesis of pharmaceutical intermediates, where 4,4-Bis(4-fluorophenyl) butanoic acid is a key component (Fan, 1990).

Synthesis of Polymer Electrolyte Membrane : Incorporation of sulfonated bis(4-fluorophenyl) phenyl phosphine oxide in polymer electrolyte membranes for fuel cells showcases the versatility of fluorophenyl derivatives (Yoo, Nahm, & Yoo, 2016).

Carbohydrate Chemistry

- Protection of Hydroxyl Groups : The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, used for the protection of hydroxyl groups in carbohydrate chemistry, is synthesized and evaluated for its efficacy (Spjut, Qian, & Elofsson, 2010).

Polymerization Processes

- Multicomponent Polymerization : Utilizing components like disulfonyl azide and 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene, which can include fluorophenyl derivatives, illustrates the potential for creating functional polymers through green chemistry approaches (Deng, Han, Zhao, Kwok, Lam, & Tang, 2016).

性质

IUPAC Name |

1,1-bis(4-fluorophenyl)-2-(4-fluorophenyl)sulfonylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3O3S/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-27(25,26)19-11-9-18(23)10-12-19/h1-12,24H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKAEEGABOZESA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CS(=O)(=O)C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2412896.png)

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2412900.png)

![7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2412902.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2412904.png)

![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)

![4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2412915.png)